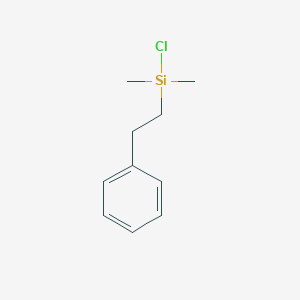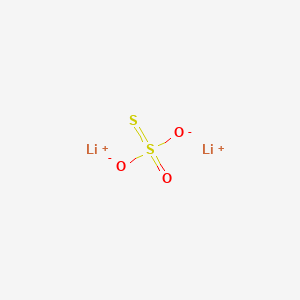
DILITHIUM THIOSULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a yellowish powder that is soluble in water and has a molecular weight of 174.08 g/mol. Li2S2O2 exhibits unique properties that make it promising for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DILITHIUM THIOSULFATE typically involves the reaction of lithium hydroxide with sulfur dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
2LiOH+SO2→Li2S2O2+H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
DILITHIUM THIOSULFATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to form lithium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding lithium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium sulfate (Li2SO4)
Reduction: Lithium sulfide (Li2S)
Substitution: Lithium halides (LiCl, LiBr)
Scientific Research Applications
DILITHIUM THIOSULFATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: It has been found to exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is being investigated as a potential cathode material for lithium-sulfur batteries due to its high theoretical capacity and low cost.
Mechanism of Action
The mechanism of action of DILITHIUM THIOSULFATE in scientific research is not yet fully understood. it is believed that the compound interacts with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. The compound also exhibits antioxidant properties, which may contribute to its beneficial effects in scientific research.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate (Na2S2O3): Similar in structure but contains sodium instead of lithium.
Potassium Thiosulfate (K2S2O3): Similar in structure but contains potassium instead of lithium.
Uniqueness
Unlike sodium and potassium thiosulfates, the lithium compound is being explored for its potential use in lithium-sulfur batteries, making it a promising candidate for energy storage applications.
Properties
CAS No. |
16992-28-2 |
|---|---|
Molecular Formula |
Li2O3S2 |
Molecular Weight |
126.1 g/mol |
IUPAC Name |
dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
GMKDNCQTOAHUQG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


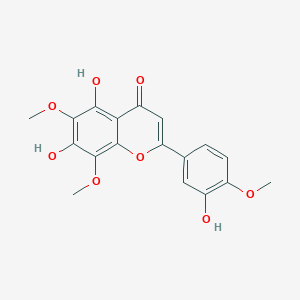
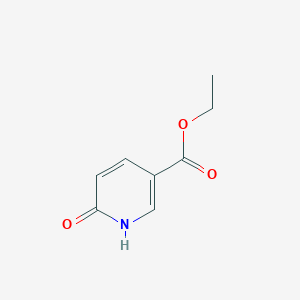
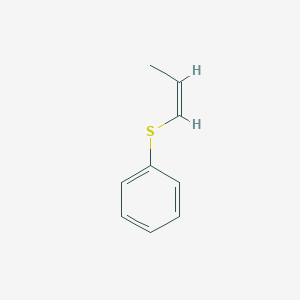
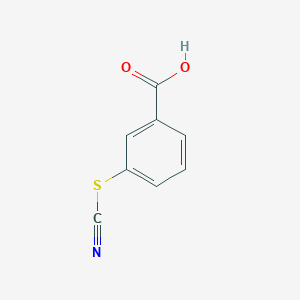
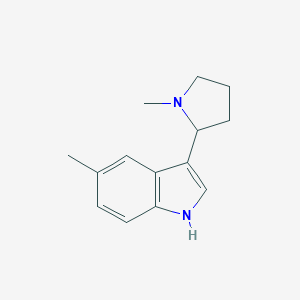
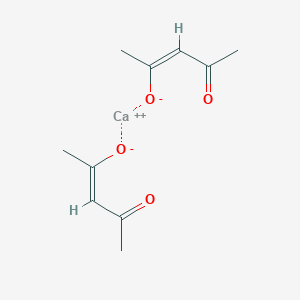
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
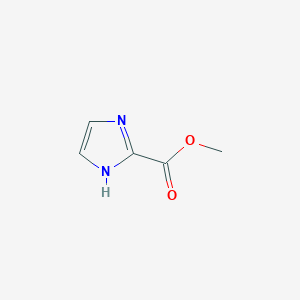
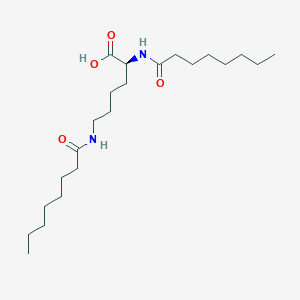
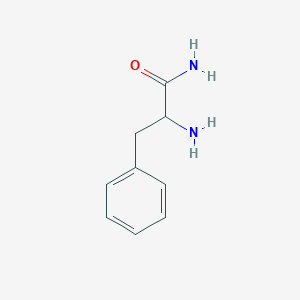
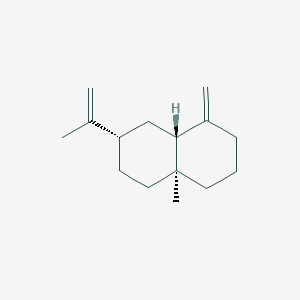
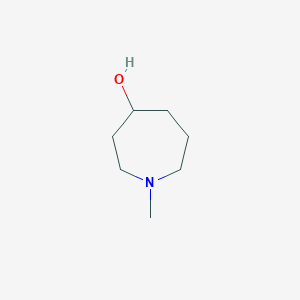
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
